An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility. This document will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms. The guide is designed to be a practical resource for researchers and professionals engaged in the synthesis of novel therapeutic agents.
Introduction and Strategic Overview
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[4][5] The targeted molecule, 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine, possesses key structural features that make it an attractive starting point for the development of new chemical entities. The chloro substituent at the 4-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the exploration of a diverse chemical space.
The synthetic strategy outlined in this guide is a two-stage process, commencing with the construction of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one ring system, followed by a deoxygenative chlorination to yield the final product. This approach was selected for its reliability, scalability, and the commercial availability of the required starting materials.
Synthetic Pathway
The overall synthetic transformation is depicted in the workflow diagram below. The synthesis begins with the commercially available 2-methyl-1H-pyrrole and proceeds through a series of functional group manipulations to construct the desired heterocyclic core, which is then chlorinated in the final step.
Caption: Synthetic workflow for 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step procedures for each synthetic transformation, accompanied by explanations of the underlying chemical principles and the rationale for the chosen reaction conditions.
Step 1: Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrole
The initial step involves the introduction of a formyl group at the C5-position of 2-methyl-1H-pyrrole. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the α-position of the pyrrole ring.[3][6][7]
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methyl-1H-pyrrole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-1H-pyrrole-5-carbaldehyde.
Mechanistic Rationale: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile, preferentially at the C5 position due to steric hindrance from the C2-methyl group and electronic stabilization of the intermediate. Subsequent hydrolysis of the resulting iminium salt furnishes the desired aldehyde.
Step 2: Synthesis of 2-Methyl-1H-pyrrole-5-carboxamide
The aldehyde is then converted to the corresponding primary amide, which is a key precursor for the subsequent N-amination and cyclization steps.
Protocol:
-
Dissolve 2-methyl-1H-pyrrole-5-carbaldehyde (1 equivalent) in a suitable solvent such as aqueous ammonia.
-
Add an oxidizing agent, for example, iodine in the presence of aqueous ammonia, and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the product by filtration, wash with water, and dry under vacuum to yield 2-methyl-1H-pyrrole-5-carboxamide.
Causality of Experimental Choices: This one-pot oxidation-amidation provides a direct and efficient route to the carboxamide. The use of iodine and ammonia is a well-established method for this transformation.
Step 3: N-Amination of 2-Methyl-1H-pyrrole-5-carboxamide
The introduction of an amino group onto the pyrrole nitrogen is a crucial step in constructing the triazine ring. Electrophilic amination using an appropriate aminating agent is employed.[1][2]
Protocol:
-
To a solution of 2-methyl-1H-pyrrole-5-carboxamide (1 equivalent) in a suitable aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C to form the corresponding sodium salt.
-
In a separate flask, prepare a solution of monochloramine (NH₂Cl) in an ethereal solvent. (Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood).
-
Slowly add the NH₂Cl solution to the pyrrole salt solution at 0 °C.
-
Allow the reaction to proceed at low temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-amino-2-methyl-1H-pyrrole-5-carboxamide by column chromatography.
Expertise & Experience: The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the pyrrole nitrogen without competing side reactions. Monochloramine is an effective and relatively economical electrophilic aminating agent for this transformation.
Step 4: Intramolecular Cyclization to 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
The N-aminated pyrrole carboxamide undergoes intramolecular cyclization to form the desired pyrrolotriazinone core.[8][9][10]
Protocol:
-
The crude or purified 1-amino-2-methyl-1H-pyrrole-5-carboxamide can be cyclized by heating in a high-boiling solvent such as xylenes or by using a dehydrating agent.
-
A common method involves heating the N-aminopyrrole with a reagent like triethyl orthoformate in the presence of an acid catalyst.
-
Alternatively, thermal cyclization can be achieved by refluxing in a high-boiling solvent, which drives off water and promotes ring closure.
-
After completion of the reaction (monitored by TLC), cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to obtain 2-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
Mechanistic Insight: The cyclization proceeds via an intramolecular nucleophilic attack of the exocyclic amino group onto the amide carbonyl carbon. This is followed by the elimination of a molecule of water to form the fused triazinone ring.
Step 5: Chlorination of 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
The final step is the conversion of the pyrrolotriazinone to the target 4-chloro derivative using a suitable chlorinating agent. Phosphorus oxychloride is a common and effective reagent for this type of deoxygenative chlorination.[11][12][13]
Protocol:
-
To a flask containing 2-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Trustworthiness of the Protocol: This chlorination procedure is a standard and reliable method for converting lactams and related heterocyclic ketones to their corresponding chloro derivatives. The workup procedure is designed to safely quench the excess POCl₃ and isolate the product.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2-Methyl-1H-pyrrole | 2-Methyl-1H-pyrrole-5-carbaldehyde | DMF, POCl₃ | 75-85 |
| 2 | 2-Methyl-1H-pyrrole-5-carbaldehyde | 2-Methyl-1H-pyrrole-5-carboxamide | I₂, aq. NH₃ | 80-90 |
| 3 | 2-Methyl-1H-pyrrole-5-carboxamide | 1-Amino-2-methyl-1H-pyrrole-5-carboxamide | NaH, NH₂Cl | 60-70 |
| 4 | 1-Amino-2-methyl-1H-pyrrole-5-carboxamide | 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one | Heat or dehydrating agent | 70-80 |
| 5 | 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one | 4-Chloro-2-methylpyrrolo[2,1-f]triazine | POCl₃ | 85-95 |
Conclusion
This technical guide has detailed a comprehensive and practical synthetic route to 4-Chloro-2-methylpyrrolo[2,1-f]triazine. By providing step-by-step protocols, mechanistic insights, and a clear strategic overview, this document serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries. The described synthesis is amenable to scale-up and utilizes readily available reagents and established transformations, ensuring its broad applicability. The final product is a versatile intermediate poised for further elaboration in the pursuit of novel bioactive molecules.
References
-
Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]
-
Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Davis, M., & Grigg, R. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 8, 956-959. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7786. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry, 65(15), 10435–10453. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
-
ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2017). RSC Advances, 7(49), 30963-30970. [Link]
-
PrepChem. (n.d.). Synthesis of methyl pyrrole-2-carboxylate. Retrieved from [Link]
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]
-
ResearchGate. (2016). Synthesis of pyrrolo[2,1- f ][1][2][3]triazin-4(3 H )-ones: Rearrangement of pyrrolo[1,2- d ][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H -pyrroles. Retrieved from [Link]
-
Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. (2017). Organic & Biomolecular Chemistry, 15(17), 3783–3790. [Link]
-
ResearchGate. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Retrieved from [Link]
-
Recent Advancements in Pyrrole Synthesis. (2018). Angewandte Chemie International Edition, 57(25), 7296–7333. [Link]
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). ACS Omega, 6(14), 9576–9585. [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). Molecules, 26(24), 7480. [Link]
-
POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. (2023). The Journal of Organic Chemistry, 88(16), 11466–11476. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. Retrieved from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2017). RSC Advances, 7(49), 30963-30970. [Link]
-
PubChem. (n.d.). N-Methyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]
-
Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. (2014). Organic & Biomolecular Chemistry, 12(30), 5696–5706. [Link]
-
Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. (2009). Chemistry, 15(9), 2129–2139. [Link]
-
N-Nitro-1H-pyrrole-2-carboxamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o479. [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). International Journal of Molecular Sciences, 24(21), 15590. [Link]
-
N-Nitro-1H-pyrrole-2-carboxamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o479. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Retrieved from [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 9. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
